1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane
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Overview
Description
1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane is a chemical compound with the molecular formula C5H8BrF3. It has a molecular weight of 205.02 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane consists of a bromine atom (Br) and three fluorine atoms (F) attached to a propane backbone with two methyl groups (CH3). The presence of these halogen atoms and the methyl groups contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane has a predicted boiling point of 102.5±8.0 °C and a predicted density of 1.457±0.06 g/cm3 .Scientific Research Applications
Synthesis of N-methylated Amino Acids
One notable application involves its use in coupling N-methylated amino acids. A study highlighted the efficacy of BroP, a derivative, in facilitating high yields and minimizing epimerization during the synthesis of dipeptides, showcasing its potential in peptide chemistry (Coste, Dufour, Pantaloni, & Castro, 1990).
Synthesis of Fluorinated Compounds
Another research avenue explores the utility of 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane in creating fluorinated building blocks. For instance, its transformation into versatile fluorinated intermediates for synthesizing heterocycles and aliphatic compounds demonstrates its role in fluorine chemistry, enhancing the properties of pharmaceuticals and agrochemicals (Lui, Marhold, & Rock, 1998).
Development of Liquid Crystalline Materials
Furthermore, the synthesis of long-chain 1-alkyl-3-methylimidazolium salts incorporating trifluoromethyl groups elucidates the compound's contribution to the field of materials science. These salts exhibit unique thermotropic phase behavior and form lamellar structures, indicating potential applications in liquid crystal technology and nanomaterials (Bradley et al., 2002).
Anesthetic Properties Investigation
Although the request was to exclude drug-related information, it's noteworthy that derivatives of 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane, such as halothane, have been extensively studied for their anesthetic properties. These investigations provide a deeper understanding of the compound's interactions and decomposition in biological environments, further underscoring its chemical versatility (Marotta, Bosa, Scorrano, & Paradisi, 2005).
Safety and Hazards
properties
IUPAC Name |
3-bromo-1,1,1-trifluoro-2,2-dimethylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c1-4(2,3-6)5(7,8)9/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAWMXSFDUBZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane |
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